molecular formula C9H13N3O2 B3363139 N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide CAS No. 1016889-48-7

N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide

Cat. No.: B3363139
CAS No.: 1016889-48-7
M. Wt: 195.22 g/mol
InChI Key: WGGPDVAYEPRNMW-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidinone ring, which is a six-membered ring containing nitrogen and oxygen atoms, and a cyanomethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide typically involves the reaction of 4-oxopiperidine with cyanomethylating agents under controlled conditions. One common method includes the use of cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to ensure precise control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted piperidinones, and various functionalized acetamides.

Scientific Research Applications

N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. The piperidinone ring can interact with enzymes and receptors, modulating their activity. The cyanomethyl group may also play a role in binding to active sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-oxopiperidin-1-yl)phenyl)acetamide: This compound shares the piperidinone ring but has a phenyl group instead of a cyanomethyl group.

    N-(4-oxopiperidin-1-yl)acetamide: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.

Uniqueness

N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide is unique due to the presence of the cyanomethyl group, which enhances its reactivity and potential for forming diverse chemical derivatives. This structural feature distinguishes it from other similar compounds and broadens its applicability in various research fields.

Properties

IUPAC Name

N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-3-4-11-9(14)7-12-5-1-8(13)2-6-12/h1-2,4-7H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGPDVAYEPRNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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